molecular formula C15H18N4O2S B2743998 3-[(oxolan-2-yl)methyl]-1-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}urea CAS No. 2034313-34-1

3-[(oxolan-2-yl)methyl]-1-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}urea

Cat. No.: B2743998
CAS No.: 2034313-34-1
M. Wt: 318.4
InChI Key: ZHJJOLYVYYTCMD-UHFFFAOYSA-N
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Description

3-[(oxolan-2-yl)methyl]-1-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}urea is a synthetic organic compound that features a tetrahydrofuran ring, a thiophene ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(oxolan-2-yl)methyl]-1-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}urea typically involves multi-step organic reactions. One possible route could involve:

    Formation of the Tetrahydrofuran-2-yl Methyl Intermediate: This step might involve the reaction of tetrahydrofuran with a suitable alkylating agent under basic conditions.

    Formation of the Thiophen-2-yl Pyrazine Intermediate: This step could involve the reaction of thiophene with a pyrazine derivative under catalytic conditions.

    Coupling Reaction: The final step would involve coupling the two intermediates with a urea derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(oxolan-2-yl)methyl]-1-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield deoxygenated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(oxolan-2-yl)methyl]-1-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-((Tetrahydrofuran-2-yl)methyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)amine
  • 1-((Tetrahydrofuran-2-yl)methyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamate
  • 1-((Tetrahydrofuran-2-yl)methyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiourea

Uniqueness

The uniqueness of 3-[(oxolan-2-yl)methyl]-1-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}urea lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c20-15(18-9-11-3-1-7-21-11)19-10-12-14(17-6-5-16-12)13-4-2-8-22-13/h2,4-6,8,11H,1,3,7,9-10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJJOLYVYYTCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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